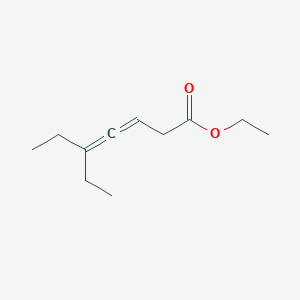
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is a chemical compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- typically involves the reaction of isoindole derivatives with phenylpropoxy groups under specific conditions. Common reagents used in the synthesis may include:
- Isoindole-1,3-dione
- 3-Phenylpropyl bromide
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)
The reaction is usually carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Industry: Used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.
Phthalimide derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
160725-45-1 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-(3-phenylpropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c19-16-14-10-4-5-11-15(14)17(20)18(16)21-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |
Clé InChI |
YYYBTRBXZJAFSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)


![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



